molecular formula C7H6N4O3 B12357084 2-(6-oxo-5H-purin-9-yl)acetic acid

2-(6-oxo-5H-purin-9-yl)acetic acid

Cat. No.: B12357084
M. Wt: 194.15 g/mol
InChI Key: GXZOOTNGFSDVBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-oxo-5H-purin-9-yl)acetic acid is a compound with a purine base structure. It is known for its significant role in various biochemical and pharmaceutical applications. The compound is characterized by its purine ring system, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-oxo-5H-purin-9-yl)acetic acid typically involves the condensation of a silylated guanine compound with a substituted glycerol derivative, followed by esterification with an L-valine derivative . This process is known for its efficiency in producing high-purity products with reduced impurities.

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical synthesis techniques. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as chromatography, ensures the removal of any residual impurities.

Chemical Reactions Analysis

Types of Reactions: 2-(6-oxo-5H-purin-9-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

2-(6-oxo-5H-purin-9-yl)acetic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for nucleotides and nucleosides, which are essential for DNA and RNA synthesis . In medicine, the compound is investigated for its potential antiviral and anticancer properties . Industrially, it is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-oxo-5H-purin-9-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as DNA polymerases, by mimicking the structure of natural nucleotides. This inhibition can disrupt DNA synthesis and replication, leading to antiviral and anticancer effects .

Properties

Molecular Formula

C7H6N4O3

Molecular Weight

194.15 g/mol

IUPAC Name

2-(6-oxo-5H-purin-9-yl)acetic acid

InChI

InChI=1S/C7H6N4O3/c12-4(13)1-11-3-10-5-6(11)8-2-9-7(5)14/h2-3,5H,1H2,(H,12,13)

InChI Key

GXZOOTNGFSDVBZ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)C2C(=N1)N(C=N2)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.